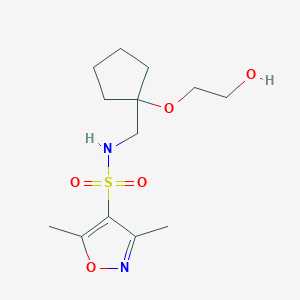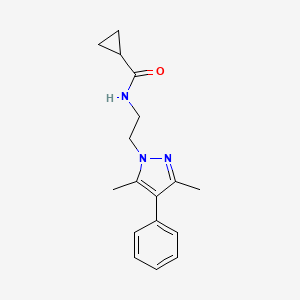
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The yield of the synthesis process can be as high as 84% .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been analyzed through Hirshfeld surface analysis, including the evaluation of the different energy frameworks . This indicates that the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .Physical And Chemical Properties Analysis
Pyrazole derivatives have unique physical and chemical properties. For example, they are white or colorless solids that are highly soluble in water and other polar solvents . The IR spectrum shows peaks at 1698 (C=N str.) and 1569 (C=C str.) cm^-1 .Aplicaciones Científicas De Investigación
a. Antimicrobial Activity: Imidazole derivatives exhibit antibacterial, antifungal, and antiviral properties. Researchers have synthesized analogs of this compound to combat infectious diseases, including tuberculosis .
b. Anti-Inflammatory Agents: Certain imidazole-based compounds demonstrate anti-inflammatory effects. They may modulate immune responses and alleviate inflammatory conditions .
c. Anticancer Potential: Imidazole-containing molecules have been investigated for their antitumor activity. These compounds may interfere with cancer cell growth and proliferation .
d. Antidiabetic Agents: Some imidazole derivatives exhibit antidiabetic properties by influencing glucose metabolism and insulin signaling pathways .
e. Antioxidants: Imidazoles can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage .
f. Ulcer Treatment: Certain imidazole-based drugs, such as omeprazole and pantoprazole, are used to treat gastric ulcers by inhibiting acid secretion .
Analytical Chemistry
Imidazole-containing compounds find applications in analytical methods:
a. Metal Ion Extraction: Researchers have utilized imidazole derivatives for extracting and spectrophotometrically determining metal ions .
b. Species Detection: Imidazole-based compounds have been employed in spectrophotometric assays to detect specific species, including pharmaceuticals .
Organic Synthesis and Optoelectronics
Imidazoles play a crucial role in organic synthesis and optoelectronic studies:
a. Microwave-Assisted Synthesis: Microwave irradiation enhances classic organic reactions, leading to improved yields and shorter reaction times. Imidazole-based compounds have been synthesized using this method .
Molecular Docking and Biological Evaluation
Researchers have explored the molecular docking and biological activity of imidazole derivatives. These studies involve evaluating antibacterial potential and inhibition of specific enzymes .
Recent Advances
The field of imidazole synthesis continues to evolve. Recent research focuses on regiocontrolled synthesis of substituted imidazoles, which are essential components in functional molecules used across various applications .
Direcciones Futuras
The future directions in the research of pyrazole derivatives include the development of new synthetic techniques and the exploration of their biological activity. There is a great importance of heterocyclic ring containing drugs , and pyrazole derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs .
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-16(14-6-4-3-5-7-14)13(2)20(19-12)11-10-18-17(21)15-8-9-15/h3-7,15H,8-11H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLWAEIVXZYPTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CC2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

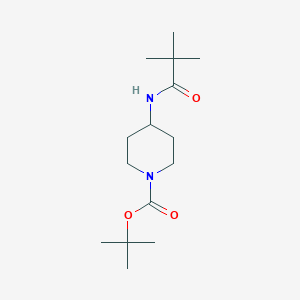


![Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate](/img/structure/B2377327.png)

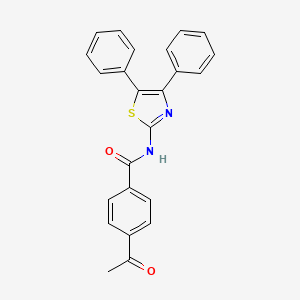
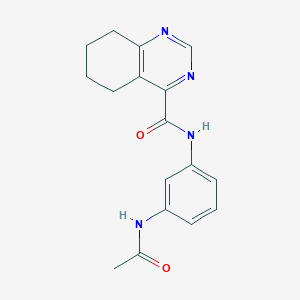
![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)
![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)




